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Compound of Interest

Compound Name: 5-isopropyl-1H-pyrazol-3-amine

Cat. No.: B1350118

An In-depth Technical Guide to 5-isopropyl-1H-
pyrazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure,
and potential synthetic routes for 5-isopropyl-1H-pyrazol-3-amine. Due to the limited
availability of experimental data for this specific compound, this guide also incorporates
information on closely related aminopyrazole derivatives and general principles in chemical
synthesis and analysis.

Chemical Structure and Identification

5-isopropyl-1H-pyrazol-3-amine is a heterocyclic organic compound featuring a pyrazole ring
substituted with an isopropyl group at the 5-position and an amine group at the 3-position. The
presence of the pyrazole core, a privileged scaffold in medicinal chemistry, makes this
compound and its derivatives of interest for further investigation.[1]

Table 1: Chemical Identifiers for 5-isopropyl-1H-pyrazol-3-amine
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Identifier Value

IUPAC Name 5-isopropyl-1H-pyrazol-3-amine

CAS Number 1347814-85-0

Molecular Formula CeH11N3

Molecular Weight 125.17 g/mol

SMILES CC(C)C1=CC(=NN1)N

nChi INChl=1S/C6H11N3/c1-4(2)5-3-6(7)9-8-5/h3-
4H,1-2H3,(H3,7,8,9)

InChlKey INSBBZDRQQVATI-UHFFFAQYSA-N

Physicochemical Properties

Detailed experimental data on the physicochemical properties of 5-isopropyl-1H-pyrazol-3-
amine are not readily available in the reviewed literature. The data for a closely related
compound, 5-propyl-1H-pyrazol-3-amine, are presented below for comparative purposes. It is
important to note that these values are for a structural isomer and may not accurately reflect
the properties of the target compound.

Table 2: Physicochemical Properties of Related Aminopyrazoles
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5-propyl-1H-pyrazol-3- 5-isopropyl-1H-pyrazol-3-

Property ] .
amine amine

Melting Point 37-40 °C[2] Data not available
Boiling Point 115 °C[2] Data not available
Density 1.111 g/cm3[2] Data not available
Flash Point 171.3 °C[2] Data not available
pKa Data not available Data not available
Solubility Data not available Data not available
LogP 1.52560[2] Data not available

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 5-isopropyl-1H-pyrazol-3-
amine has not been reported in the reviewed literature, general methods for the synthesis of 5-
alkyl-3-aminopyrazoles are well-established. A common and versatile approach involves the
condensation of a 3-ketonitrile with hydrazine.

A plausible synthetic route to 5-isopropyl-1H-pyrazol-3-amine would involve the reaction of 4-
methyl-3-oxopentanenitrile with hydrazine hydrate.

4-Methyl-3-oxopentanenitrile

Ethanol, Reflux 5-isopropyl-1H-pyrazol-3-amine

Condensation/
Cyclization

Hydrazine Hydrate (N2Hs-H20)

Click to download full resolution via product page

Caption: Plausible synthetic route for 5-isopropyl-1H-pyrazol-3-amine.
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General Experimental Protocol for the Synthesis of 5-
Alkyl-3-aminopyrazoles

The following is a general procedure adapted from the synthesis of similar aminopyrazoles and
should be optimized for the specific synthesis of 5-isopropyl-1H-pyrazol-3-amine.[3]

Reaction Setup: To a solution of the appropriate 3-ketonitrile (1 equivalent) in a suitable
solvent such as ethanol, add hydrazine hydrate (1-1.2 equivalents).

e Reaction Conditions: The reaction mixture is typically heated to reflux and monitored by thin-
layer chromatography (TLC) until the starting material is consumed.

o Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the
solvent is removed under reduced pressure.

o Purification: The resulting crude product can be purified by recrystallization from an
appropriate solvent or by column chromatography on silica gel to yield the desired 5-alkyl-3-
aminopyrazole.

Spectroscopic and Analytical Characterization

No experimental spectroscopic data for 5-isopropyl-1H-pyrazol-3-amine were found in the
reviewed literature. However, the expected spectral characteristics can be predicted based on
the known ranges for the functional groups present in the molecule. Online prediction tools may
also provide estimated spectra.[4][5][6][7][8]

Table 3: Predicted Spectroscopic Data for 5-isopropyl-1H-pyrazol-3-amine
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Technique Predicted Observations

- -CH(CHs)2: Septet, ~2.8-3.2 ppm- -CH(CHs3)2:

Doublet, ~1.2-1.4 ppm- Pyrazole C4-H: Singlet,
1H NMR ~5.3-5.7 ppm- -NHz: Broad singlet, variable

chemical shift- Pyrazole N-H: Broad singlet,

variable chemical shift

- Pyrazole C5: ~150-160 ppm- Pyrazole C3:
~140-150 ppm- Pyrazole C4: ~90-100 ppm- -
CH(CHs)2: ~25-35 ppm- -CH(CHs3)2: ~20-25
ppm

13C NMR

- N-H stretch (amine): Two bands, 3300-3500
cm~1 (medium)- N-H bend (amine): 1590-1650
cm~1 (medium)- C=N stretch (pyrazole): ~1550-
1620 cm~1 (medium)- C-N stretch: 1250-1350
cm~1 (medium)- C-H stretch (sp?): 2850-3000

cm~1 (strong)

IR Spectroscopy

- Molecular lon (M*): m/z = 125- Major
M Spect try (E1) Fragments: Loss of methyl (m/z = 110), loss of
ass Spectrometr
P Y isopropyl (m/z = 82), and fragmentation of the

pyrazole ring.

Biological Activity and Drug Development Potential

There is no specific information in the reviewed literature regarding the biological activity or
signaling pathway involvement of 5-isopropyl-1H-pyrazol-3-amine. However, the
aminopyrazole scaffold is present in numerous biologically active compounds and approved
drugs, suggesting that this compound could be a valuable starting point for drug discovery
programs.[3]

A general workflow for assessing the biological activity of a novel compound like 5-isopropyl-
1H-pyrazol-3-amine is outlined below. This process typically begins with high-throughput
screening to identify initial "hits,” followed by a "hit-to-lead” phase to optimize the properties of
these initial findings.[9][10][11][12]
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Caption: A general workflow for hit identification and lead optimization in drug discovery.
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This workflow illustrates the progression from an initial compound through various stages of
testing and optimization to identify a potential drug candidate for further development.[9][11]
[12][13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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